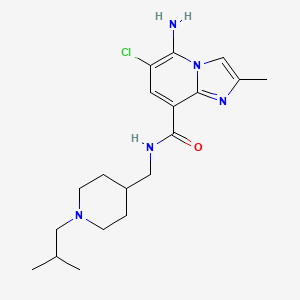

CJ033466

Description

Properties

IUPAC Name |

5-amino-6-chloro-2-methyl-N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]imidazo[1,2-a]pyridine-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28ClN5O/c1-12(2)10-24-6-4-14(5-7-24)9-22-19(26)15-8-16(20)17(21)25-11-13(3)23-18(15)25/h8,11-12,14H,4-7,9-10,21H2,1-3H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKHMDNIWXPUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(C=C(C2=N1)C(=O)NCC3CCN(CC3)CC(C)C)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199882 | |

| Record name | CJ-033466 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519148-48-2 | |

| Record name | 5-Amino-6-chloro-2-methyl-N-[[1-(2-methylpropyl)-4-piperidinyl]methyl]imidazo[1,2-a]pyridine-8-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519148-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CJ-033466 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519148482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CJ-033466 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CJ-033466 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KUW8W70PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Prokinetic Potential of CJ-033466: A Technical Overview of its Mechanism of Action in the Gastrointestinal Tract

For Researchers, Scientists, and Drug Development Professionals

Abstract

CJ-033466 is a potent and highly selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor, demonstrating significant promise in preclinical models for the treatment of gastrointestinal (GI) motility disorders. This technical guide provides an in-depth analysis of the mechanism of action of CJ-033466 within the GI tract, consolidating available quantitative data, outlining key experimental methodologies, and visualizing the core signaling pathways. Its high selectivity for the 5-HT4 receptor over other serotonin and dopamine receptors, coupled with a lower affinity for the hERG channel, suggests a favorable safety profile compared to earlier generations of 5-HT4 agonists. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel prokinetic agents.

Introduction

Gastrointestinal motility is a complex, coordinated process essential for the digestion and absorption of nutrients. Dysregulation of this process can lead to a variety of debilitating conditions, including gastroparesis, chronic constipation, and irritable bowel syndrome with constipation (IBS-C). The 5-HT4 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on neurons and other cells within the enteric nervous system (ENS), has emerged as a key therapeutic target for enhancing GI motility. Activation of this receptor facilitates the release of excitatory neurotransmitters, thereby promoting coordinated muscle contractions and transit.

CJ-033466 was developed as a novel 5-HT4 receptor agonist with a superior selectivity profile, aiming to overcome the off-target effects, particularly cardiovascular risks, associated with previous prokinetic agents like cisapride. This guide will explore the pharmacological characteristics of CJ-033466 that underpin its prokinetic effects in the gastrointestinal tract.

Core Mechanism of Action: 5-HT4 Receptor Partial Agonism

The primary mechanism of action of CJ-033466 in the gastrointestinal tract is its function as a potent and selective partial agonist at the 5-HT4 receptor.[1] As a partial agonist, it binds to and activates the receptor, but with a lower maximal effect (Emax) than a full agonist. This property can be advantageous in providing a therapeutic effect while potentially reducing the risk of overstimulation and associated side effects.

Signaling Pathway

Upon binding of CJ-033466 to the 5-HT4 receptor on enteric neurons, a downstream signaling cascade is initiated. The 5-HT4 receptor is coupled to a stimulatory G-protein (Gs). Activation of the receptor leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately leading to an enhanced release of acetylcholine (ACh) from cholinergic nerve terminals. The increased availability of ACh at the neuromuscular junction of the GI tract stimulates muscarinic receptors on smooth muscle cells, resulting in increased contractility and accelerated gastrointestinal transit.

Quantitative Pharmacological Data

The potency and selectivity of CJ-033466 have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for CJ-033466 and provide a comparison with other 5-HT4 receptor agonists.

Table 1: In Vitro Potency and Efficacy of CJ-033466

| Parameter | Value | Cell Line/Tissue | Reference |

| EC50 | 0.927 nM | HEK293 cells expressing human 5-HT4D receptors | [2] |

| EC50 | 1.3 nM | Rat tunica muscularis mucosae strips | [2] |

| hERG Block (IC50) | 2.6 µM | HEK293 cells | [3] |

Table 2: Receptor Binding Affinity (Ki) and Selectivity Profile of CJ-033466

| Receptor | Ki (nM) | Reference |

| 5-HT4D | 1.26 | [2] |

| 5-HT1A | >4,820 | [2] |

| 5-HT1B | >5,070 | [2] |

| 5-HT2A | 1,400 | [2] |

| 5-HT3 | 4,590 | [2] |

| Dopamine D2 | 2,150 | [2] |

A higher Ki value indicates lower binding affinity.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the pharmacological profile of CJ-033466. These are based on standard practices in the field and the available information from published abstracts and technical data sheets.

Receptor Binding Assays

These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of CJ-033466 for the 5-HT4 receptor and other receptors to assess selectivity.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-HT4D) are prepared from cultured cells (e.g., HEK293).

-

Radioligand Binding: A known concentration of a radiolabeled ligand that specifically binds to the target receptor is incubated with the cell membranes.

-

Competition Binding: The incubation is performed in the presence of varying concentrations of the test compound (CJ-033466).

-

Separation and Scintillation Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

In Vitro Functional Assays (cAMP Accumulation)

These assays measure the functional consequence of receptor activation, such as the production of a second messenger.

-

Objective: To determine the potency (EC50) and efficacy of CJ-033466 as a 5-HT4 receptor agonist by measuring cAMP accumulation.

-

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human 5-HT4D receptor are cultured.

-

Compound Treatment: Cells are treated with varying concentrations of CJ-033466.

-

Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular components.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

Data Analysis: A dose-response curve is generated by plotting cAMP concentration against the log concentration of CJ-033466 to determine the EC50 value.

-

In Vivo Gastroprokinetic Studies (in Conscious Dogs)

These studies assess the effect of the compound on gastrointestinal motility in a living animal model.

-

Objective: To evaluate the in vivo efficacy of CJ-033466 in stimulating gastric motility.

-

Methodology:

-

Animal Model: Conscious dogs equipped with strain-gauge force transducers on the gastric antrum are used.

-

Drug Administration: CJ-033466 is administered orally or intravenously at various doses.

-

Motility Recording: Gastric antral contractions are recorded for a set period before and after drug administration.

-

Data Analysis: The frequency and amplitude of contractions are analyzed to determine the effect of CJ-033466 on gastric motility. A dose-response relationship can be established.

-

Preclinical Development and Clinical Perspectives

Available data for CJ-033466 is primarily from preclinical studies. A thorough search of clinical trial registries did not yield any results for clinical trials involving CJ-033466. This suggests that the compound may not have progressed to human clinical development. For drug development professionals, this highlights the challenges in translating promising preclinical data into clinically successful therapeutics. The reasons for the lack of clinical progression are not publicly available but could be related to pharmacokinetic properties, long-term toxicology, or strategic decisions by the developing company.

Conclusion

CJ-033466 is a potent and selective 5-HT4 receptor partial agonist with demonstrated prokinetic activity in preclinical models. Its mechanism of action is centered on the activation of the 5-HT4 receptor in the gastrointestinal tract, leading to a well-defined signaling cascade that enhances cholinergic neurotransmission and smooth muscle contraction. The compound's high selectivity for the 5-HT4 receptor and lower affinity for the hERG channel represent a significant advancement over older, non-selective agents. While its clinical development appears to have been discontinued, the pharmacological profile of CJ-033466 provides a valuable case study and a benchmark for the development of future prokinetic drugs with improved efficacy and safety. The detailed experimental approaches and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of gastrointestinal drug discovery.

References

The Chemical Architecture and Pharmacological Profile of CJ033466: A Selective 5-HT4 Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CJ033466 is a potent and highly selective partial agonist of the serotonin 5-HT4 receptor, demonstrating significant potential for the treatment of gastrointestinal motility disorders. This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and mechanism of action of CJ033466. Detailed in vitro and in vivo experimental data are presented, alongside the methodologies used to generate these findings. Furthermore, the known signaling pathways associated with 5-HT4 receptor activation are delineated to provide a complete picture of the molecular interactions of this compound.

Chemical Structure and Properties

CJ033466, chemically known as 5-Amino-6-chloro-2-methyl-N-[[1-(2-methylpropyl)-4-piperidinyl]methyl]-imidazo[1,2-a]pyridine-8-carboxamide, is a novel small molecule with the molecular formula C₁₉H₂₈ClN₅O and a molecular weight of 377.91 g/mol .

Chemical Identifiers:

-

SMILES: ClC2=C(N)N1C(C(C(NCC3CCN(CC(C)C)CC3)=O)=C2)=NC(C)=C1

-

InChI Key: ISKHMDNIWXPUGR-UHFFFAOYSA-N

The structural features of CJ033466 contribute to its high affinity and selectivity for the 5-HT4 receptor.

Pharmacological Profile

CJ033466 exhibits a superior pharmacological profile compared to earlier 5-HT4 agonists, characterized by its high potency and remarkable selectivity.

In Vitro Pharmacology

The in vitro activity of CJ033466 has been extensively characterized through radioligand binding assays and functional assessments.

Table 1: In Vitro Pharmacological Data for CJ033466

| Parameter | Value | Receptor/Channel | Assay Type | Reference |

| EC₅₀ | 9 nM | 5-HT₄ Receptor | Functional Assay | [1] |

| Selectivity | >1000-fold | 5-HT₄ vs. other 5-HT & D₂ receptors | Radioligand Binding Assays | [2] |

| IC₅₀ (hERG) | 2.6 μM | hERG Channel | Patch-clamp |

As a partial agonist, CJ033466 elicits a submaximal response at the 5-HT4 receptor, which may contribute to a favorable side-effect profile by avoiding overstimulation of the receptor.[2]

In Vivo Pharmacology

In vivo studies have demonstrated the significant gastroprokinetic effects of CJ033466.

Table 2: In Vivo Pharmacological Data for CJ033466

| Species | Effect | Potency vs. Cisapride | Study Type | Reference |

| Dog | Stimulation of gastric antral motility | 30 times more potent | Conscious dog model | [2] |

| Dog | Acceleration of gastric emptying | - | Gastroparesis model | [2] |

These findings highlight the potential of CJ033466 as a therapeutic agent for conditions such as gastroparesis.[2]

Experimental Protocols

The following section details the methodologies employed in the key in vitro and in vivo studies of CJ033466.

Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of CJ033466 for various serotonin receptor subtypes and the dopamine D₂ receptor.

Methodology:

-

Membrane Preparation: Homogenates of cells or tissues expressing the target receptors are prepared.

-

Incubation: The membrane preparations are incubated with a specific radioligand (e.g., [³H]-GR113808 for 5-HT₄ receptors) and varying concentrations of the unlabeled test compound (CJ033466).[3][4]

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[5][6]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Measurement of Gastric Motility in Conscious Dogs

Objective: To evaluate the in vivo effect of CJ033466 on gastric antral motility.

Methodology:

-

Animal Model: Conscious dogs equipped with force transducers on the gastric antrum are used.

-

Drug Administration: CJ033466 or a vehicle control is administered orally or intravenously.

-

Motility Recording: Gastric antral contractions are recorded continuously before and after drug administration in both fasted and postprandial states.

-

Data Analysis: The motility index, which is a measure of the frequency and amplitude of contractions, is calculated to quantify the prokinetic effect.[7][8][9]

Signaling Pathways

The therapeutic effects of CJ033466 are mediated through the activation of 5-HT4 receptor signaling cascades.

Gαs-Coupled Pathway

The canonical signaling pathway for the 5-HT4 receptor involves its coupling to the stimulatory G protein, Gαs.

Caption: Gαs-coupled signaling pathway of the 5-HT4 receptor.

Activation of adenylyl cyclase leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to the observed physiological response, such as increased gastrointestinal motility.

Experimental Workflow for In Vitro Profiling

The following diagram illustrates the typical workflow for the in vitro characterization of a compound like CJ033466.

Caption: Workflow for in vitro pharmacological profiling.

This systematic approach allows for the comprehensive evaluation of a compound's potency, selectivity, and potential off-target effects before advancing to in vivo studies.

Conclusion

CJ033466 is a promising 5-HT4 receptor partial agonist with a well-defined chemical structure and a highly favorable pharmacological profile. Its potent prokinetic effects, coupled with its high selectivity, suggest its potential as a valuable therapeutic agent for the management of gastrointestinal motility disorders. The detailed experimental protocols and an understanding of its signaling pathways provide a solid foundation for further preclinical and clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-Amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-alpha]pyridine-8-carboxamide (CJ-033,466), a novel and selective 5-hydroxytryptamine4 receptor partial agonist: pharmacological profile in vitro and gastroprokinetic effect in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Real-time ultrasonographic evaluation of canine gastric motility in the postprandial state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

CJ033466: An In-Depth Technical Guide on Serotonin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

CJ033466 is a potent and highly selective partial agonist for the serotonin 5-HT4 receptor. This technical guide provides a comprehensive overview of the binding affinity of CJ033466 for a range of serotonin receptors. While specific quantitative binding data across a full panel of serotonin receptor subtypes remains limited in publicly available literature, existing research definitively establishes its exceptional selectivity for the 5-HT4 receptor. This document synthesizes the available information on its binding characteristics, details the experimental methodologies used for such determinations, and illustrates the key signaling pathways associated with 5-HT4 receptor activation.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse group of G protein-coupled receptors and ligand-gated ion channels that mediate a wide array of physiological and psychological processes. The 5-HT4 receptor, in particular, is a key target in drug development for gastrointestinal and cognitive disorders. CJ033466 has emerged as a significant research compound due to its high potency and selectivity as a 5-HT4 receptor partial agonist. Understanding its binding profile is crucial for elucidating its mechanism of action and potential therapeutic applications.

Binding Affinity Profile of CJ033466

CJ033466 demonstrates nanomolar agonistic activity at the 5-HT4 receptor.[1] Extensive in vitro pharmacological profiling has revealed a remarkable selectivity for the 5-HT4 receptor, with over 1000-fold greater selectivity compared to other serotonin receptor subtypes and the dopamine D2 receptor.[1]

Table 1: Summary of CJ033466 Binding and Functional Activity

| Receptor | Parameter | Value | Reference |

| 5-HT4 | EC50 | 9 nM | [2] |

| Other 5-HT Subtypes | Selectivity | >1000-fold vs. 5-HT4 | [1] |

| D2 | Selectivity | >1000-fold vs. 5-HT4 | [1] |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

The determination of the binding affinity of compounds like CJ033466 for serotonin receptors is typically achieved through competitive radioligand binding assays. The following is a generalized protocol representative of the methodology used in the field.

Radioligand Binding Assay (General Protocol)

This protocol outlines the key steps in a competitive binding assay to determine the affinity of a test compound (e.g., CJ033466) for a specific serotonin receptor subtype.

Objective: To determine the inhibition constant (K_i_) of a test compound by measuring its ability to displace a known radioligand from a target receptor.

Materials:

-

Membrane Preparations: Cell membranes expressing the specific human serotonin receptor subtype of interest.

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]GR113808 for 5-HT4 receptors).

-

Test Compound: CJ033466.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the target receptor.

-

Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (CJ033466) in the assay buffer. A parallel set of wells containing the membrane preparation, radioligand, and a high concentration of a non-radiolabeled ligand is prepared to determine non-specific binding.

-

Equilibration: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is the dissociation constant of the radioligand.

-

Signaling Pathways

Activation of the 5-HT4 receptor by an agonist like CJ033466 primarily initiates a signaling cascade through the Gαs subunit of its coupled G protein. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.

Figure 1. 5-HT4 Receptor Gαs Signaling Pathway

References

- 1. 5-Amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-alpha]pyridine-8-carboxamide (CJ-033,466), a novel and selective 5-hydroxytryptamine4 receptor partial agonist: pharmacological profile in vitro and gastroprokinetic effect in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

Understanding the Partial Agonism of CJ-033466: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJ-033466 is a novel and potent small molecule that acts as a selective partial agonist for the 5-hydroxytryptamine receptor 4 (5-HT4).[1][2] As a member of the imidazopyridine class of compounds, it has demonstrated significant potential in modulating gastrointestinal motility. This technical guide provides a comprehensive overview of the pharmacological profile of CJ-033466, with a focus on its partial agonist activity. The information presented herein is intended to support further research and drug development efforts in the field of gastroenterology and beyond.

Pharmacological Profile of CJ-033466

CJ-033466 exhibits high affinity and selectivity for the 5-HT4 receptor. Its partial agonism implies that while it binds to and activates the receptor, it elicits a submaximal response compared to a full agonist. This characteristic can be advantageous in a therapeutic context, potentially reducing the risk of receptor desensitization and offering a wider therapeutic window.

Data Presentation: Quantitative Analysis

The following tables summarize the in vitro binding affinities and functional potencies of CJ-033466 in comparison to other known 5-HT4 receptor agonists.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT4D | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT3 | 5-HT7 | Dopamine D2 |

| CJ-033466 | 1.26[1] | >4,820[1] | >5,070[1] | 2,150[1] | 1,400[1] | 2,900[1] | 4,590[1] | >3,890[1] | 2,150[1] |

| Cisapride | ~14 | - | - | - | - | - | - | - | - |

| Mosapride | 113 (IC50)[3] | - | - | - | - | - | - | - | - |

| Tegaserod | - | - | - | - | - | - | - | - | - |

Data for comparator compounds are included where available in the search results. "-" indicates data not found in the provided search results.

Table 2: In Vitro Functional Potency (EC50, nM) and hERG Blocking Activity (IC50, µM)

| Compound | 5-HT4 Receptor Agonism (EC50) | hERG Channel Blockade (IC50) |

| CJ-033466 | 0.927[1] / 9[2] | - |

| Cisapride | 140[4] | - |

| Mosapride | 208 (rat esophagus), 73 (guinea pig ileum)[3] | - |

| Tegaserod | - | - |

Note the discrepancy in the reported EC50 values for CJ-033466 from different sources. "-" indicates data not found in the provided search results.

Signaling Pathway and Mechanism of Action

Activation of the 5-HT4 receptor by an agonist like CJ-033466 initiates a Gs-protein coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological response. In the context of the gastrointestinal tract, this pathway promotes the release of acetylcholine, a key neurotransmitter in stimulating smooth muscle contraction and enhancing motility.

Experimental Protocols

In Vitro cAMP Accumulation Assay

This assay quantifies the ability of CJ-033466 to stimulate the production of cAMP in a cellular context, providing a measure of its agonist activity.

Objective: To determine the potency (EC50) and efficacy (Emax) of CJ-033466 at the human 5-HT4 receptor.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT4D receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.[5][6][7] Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Preparation: Cells are harvested and seeded into 96-well plates.

-

Compound Treatment: Serial dilutions of CJ-033466 and reference compounds are prepared. The cell culture medium is replaced with a stimulation buffer containing the test compounds.

-

Incubation: The plates are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

-

cAMP Detection: Intracellular cAMP levels are measured using a commercially available cAMP assay kit, often based on competitive binding immunoassay or bioluminescence resonance energy transfer (BRET).

-

Data Analysis: The concentration-response curves are plotted, and the EC50 and Emax values are determined using non-linear regression analysis.

In Vivo Gastroprokinetic Effect in Conscious Dogs

This in vivo model assesses the ability of CJ-033466 to stimulate gastric motility in a conscious animal model, providing insights into its potential therapeutic efficacy for conditions like gastroparesis.

Objective: To evaluate the dose-dependent effect of CJ-033466 on gastric antral motility in conscious dogs.

Methodology:

-

Animal Model: Beagles or other suitable dog breeds are used. Strain gauge force transducers are surgically implanted on the serosal surface of the gastric antrum to measure circular muscle contractions.[8][9]

-

Acclimatization and Fasting: Animals are allowed to recover from surgery and are acclimatized to the experimental conditions. They are fasted overnight before the experiment but have free access to water.

-

Drug Administration: CJ-033466 is administered intravenously or orally at various doses.

-

Motility Recording: Gastric antral contractions are continuously recorded for a defined period before and after drug administration.

-

Data Analysis: The motility index, calculated as the area under the curve of the contractile activity, is used to quantify the prokinetic effect. Dose-response relationships are then established.

Conclusion

CJ-033466 is a highly selective and potent 5-HT4 partial agonist with promising prokinetic properties. Its distinct pharmacological profile, characterized by high affinity for the target receptor and significantly lower affinity for other serotonin and dopamine receptors, suggests a favorable side-effect profile. The partial agonism of CJ-033466 may offer a key therapeutic advantage, providing a balanced and sustained prokinetic effect while minimizing the potential for adverse events associated with full agonists. Further investigation into the precise Emax value and comparative studies with a broader range of 5-HT4 agonists will be instrumental in fully elucidating the therapeutic potential of this compound. The detailed experimental protocols provided in this guide serve as a foundation for researchers to rigorously evaluate and expand upon the current understanding of CJ-033466.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promegaconnections.com [promegaconnections.com]

- 7. researchgate.net [researchgate.net]

- 8. Motility of the pyloric sphincter studied by the inductograph method in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Integration of canine proximal gastric, antral, pyloric, and proximal duodenal motility during fasting and after a liquid meal - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prokinetic Agent CJ-033466: A Deep Dive into its Role in Gastrointestinal Motility

For Researchers, Scientists, and Drug Development Professionals

Abstract

CJ-033466 is a potent and highly selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor, demonstrating significant promise as a gastroprokinetic agent. This technical guide provides a comprehensive overview of the available preclinical data on CJ-033466, with a focus on its pharmacological profile, mechanism of action, and its effects on gastrointestinal motility. Detailed experimental methodologies are provided for key assays, and quantitative data are summarized for clarity. Signaling pathways and experimental workflows are illustrated to facilitate a deeper understanding of this compound's activity.

Introduction

Gastrointestinal (GI) motility disorders, such as gastroparesis and chronic constipation, represent a significant and growing unmet medical need. The 5-HT4 receptor, a G-protein coupled receptor widely expressed in the enteric nervous system, plays a crucial role in regulating GI motility.[1] Activation of 5-HT4 receptors on enteric neurons stimulates the release of acetylcholine, leading to enhanced smooth muscle contraction and acceleration of GI transit. CJ-033466 has emerged as a promising therapeutic candidate in this area, exhibiting potent prokinetic effects with a favorable safety profile compared to earlier-generation 5-HT4 agonists.[2]

Pharmacological Profile of CJ-033466

Potency and Selectivity

CJ-033466 is a potent partial agonist of the 5-HT4 receptor. In vitro studies have demonstrated its high affinity for the receptor, with an EC50 value of 0.927 nM.[3][4] This compound displays remarkable selectivity, with over 1000-fold greater affinity for the 5-HT4 receptor compared to other serotonin receptor subtypes and the dopamine D2 receptor.[3][4]

Prokinetic Activity

In vivo studies in conscious dogs have shown that CJ-033466 stimulates gastrointestinal motility with a potency approximately 30 times greater than that of cisapride, a first-generation 5-HT4 agonist that was withdrawn from the market due to cardiovascular side effects.[2]

Cardiovascular Safety Profile

A critical aspect of developing 5-HT4 agonists is ensuring cardiovascular safety, particularly concerning the potential for QT interval prolongation, which is associated with an increased risk of torsades de pointes. This adverse effect is often linked to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. CJ-033466 has demonstrated a significantly lower affinity for the hERG channel compared to cisapride, with an IC50 value of 2.6 μM.[3][4] This suggests a reduced risk of cardiac arrhythmias.

Quantitative Data Summary

The following tables summarize the key quantitative data for CJ-033466.

Table 1: In Vitro Pharmacological Data

| Parameter | Value | Species/System | Reference |

| 5-HT4 Receptor Binding Affinity (EC50) | 0.927 nM | Not Specified | [3][4] |

| hERG Channel Blocking Activity (IC50) | 2.6 μM | Not Specified | [3][4] |

| Selectivity | >1000-fold vs. other 5-HT and D2 receptors | Not Specified | [3][4] |

Table 2: In Vivo Prokinetic Potency

| Compound | Relative Potency vs. Cisapride | Animal Model | Reference |

| CJ-033466 | 30x | Conscious Dogs | [2] |

Signaling Pathway

CJ-033466 exerts its prokinetic effects by acting as a partial agonist at 5-HT4 receptors located on presynaptic terminals of cholinergic enteric neurons. This activation leads to a cascade of intracellular events culminating in the release of acetylcholine (ACh).

Caption: Signaling pathway of CJ-033466 in promoting gastrointestinal motility.

Experimental Protocols

The following sections describe the general methodologies employed in the preclinical evaluation of CJ-033466.

5-HT4 Receptor Binding Affinity Assay

This assay determines the affinity of the test compound for the 5-HT4 receptor.

-

Cell Lines: HEK293 or CHO cells stably expressing the human 5-HT4 receptor.

-

Radioligand: [3H]-GR113808, a high-affinity 5-HT4 antagonist.

-

Procedure:

-

Cell membranes are prepared from the transfected cells.

-

A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (CJ-033466).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT4 ligand.

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.

-

The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is calculated and then converted to a Ki value (inhibition constant). The EC50 is determined in functional assays measuring downstream signaling (e.g., cAMP accumulation).

-

Caption: Workflow for a 5-HT4 receptor binding affinity assay.

In Vivo Gastroprokinetic Effect in Conscious Dogs

This experiment assesses the effect of the test compound on gastric emptying and intestinal transit.

-

Animal Model: Beagle dogs are commonly used. They are fasted overnight before the experiment.

-

Procedure:

-

A test meal containing a non-absorbable marker (e.g., phenol red or radiolabeled marker) is administered to the dogs.

-

The test compound (CJ-033466) or vehicle is administered orally or intravenously at various doses.

-

At a predetermined time point, the animals are euthanized, and the gastrointestinal tract is carefully dissected.

-

The amount of marker remaining in the stomach and its distribution along the small intestine are quantified to determine the rate of gastric emptying and intestinal transit.

-

hERG Channel Blocking Activity Assay

This assay evaluates the potential of a compound to block the hERG potassium channel, a key indicator of pro-arrhythmic risk.

-

Method: Automated patch-clamp electrophysiology is the gold standard.

-

Cell Line: HEK293 cells stably expressing the hERG channel.

-

Procedure:

-

Individual cells are captured on a planar patch-clamp chip.

-

A whole-cell recording configuration is established.

-

A specific voltage protocol is applied to elicit hERG currents.

-

The cells are exposed to increasing concentrations of the test compound (CJ-033466).

-

The inhibition of the hERG current is measured at each concentration.

-

An IC50 value is determined by fitting the concentration-response data to a logistic equation.

-

Caption: Workflow for an automated patch-clamp hERG assay.

Conclusion

CJ-033466 is a potent and selective 5-HT4 receptor partial agonist with significant gastroprokinetic activity. Its high potency and, most importantly, its favorable cardiovascular safety profile, characterized by a low affinity for the hERG channel, distinguish it from earlier 5-HT4 agonists. The preclinical data strongly support the further development of CJ-033466 as a potential therapeutic agent for the treatment of gastrointestinal motility disorders. Further clinical investigations are warranted to establish its efficacy and safety in human subjects.

References

- 1. Synthesis and Structure-Affinity Relationships of Selective High-Affinity 5-HT4 Receptor Antagonists: Application to the Design of New Potential Single Photon Emission Computed Tomography (SPECT) Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral mitemcinal (GM-611), an erythromycin-derived prokinetic, accelerates normal and experimentally delayed gastric emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural products modulating the hERG channel: heartaches and hope - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of CJ-033466: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies on the efficacy of CJ-033466, a potent and selective 5-HT₄ serotonin receptor partial agonist. The information presented herein is compiled from available scientific literature to support further research and development of this compound.

Introduction

CJ-033466 is an imidazopyridine derivative identified as a novel partial agonist of the 5-HT₄ receptor. Preclinical investigations have primarily focused on its gastroprokinetic effects, suggesting its potential therapeutic utility in treating gastrointestinal motility disorders. This document summarizes the key quantitative data from these studies, details the experimental methodologies employed, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Efficacy Data

The preclinical efficacy of CJ-033466 has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Receptor Agonism and Selectivity of CJ-033466

| Parameter | Value | Species/Cell Line | Reference |

| 5-HT₄ Receptor Agonism (EC₅₀) | 0.927 nM | - | [1] |

| Receptor Selectivity | >1000-fold for 5-HT₄ over other 5-HT and D₂ receptors | - | [1] |

Table 2: In Vitro hERG Channel Inhibition by CJ-033466 and Comparators

| Compound | IC₅₀ (μM) | Cell Line | Reference |

| CJ-033466 | 2.6 | HEK293 | [1] |

| Cisapride | Value not explicitly stated in abstract | HEK293 | [1] |

| Mosapride | Value not explicitly stated in abstract | HEK293 | [1] |

Table 3: In Vivo Gastroprokinetic Efficacy of CJ-033466

| Parameter | Observation | Animal Model | Reference |

| Gastroprokinetic Potency | 30 times more potent than cisapride | Conscious dogs | [1] |

| Effect on Gastric Motility | Dose-dependently stimulated gastric antral motility in fasted and postprandial states | Conscious dogs | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the protocols for the key experiments cited.

This assay determines the potency of a compound to activate the 5-HT₄ receptor, typically by measuring the accumulation of a second messenger like cyclic AMP (cAMP).

-

Cell Culture: A stable cell line expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells) is cultured under standard conditions.

-

Assay Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are incubated with varying concentrations of the test compound (CJ-033466).

-

Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Data Analysis: The concentration-response data is fitted to a sigmoidal curve to determine the EC₅₀ value, which represents the concentration of the compound that elicits 50% of the maximal response.

This electrophysiological assay assesses the potential of a compound to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of proarrhythmic risk.

-

Cell Preparation: HEK293 cells stably expressing the hERG channel are used.

-

Electrophysiology:

-

Whole-cell patch-clamp recordings are performed at physiological or room temperature.

-

A specific voltage protocol is applied to elicit hERG currents. This typically involves a depolarizing step to open and inactivate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.

-

A stable baseline current is established before the application of the test compound.

-

The cells are then perfused with increasing concentrations of CJ-033466.

-

-

Data Analysis: The inhibition of the hERG tail current at each concentration is measured relative to the baseline. The concentration-response data is used to calculate the IC₅₀ value, the concentration at which the compound inhibits 50% of the hERG current.

This study evaluates the prokinetic effects of a compound in a conscious animal model, providing insights into its potential therapeutic efficacy.

-

Animal Model: Beagle dogs are commonly used for these studies. They are often equipped with strain gauge transducers on the gastric antrum to measure muscle contractions.

-

Experimental Procedure:

-

After a fasting period, baseline gastric antral motility is recorded.

-

CJ-033466 is administered orally or intravenously at various doses.

-

Gastric motility is continuously monitored for a defined period in both the fasted and postprandial (after a meal) states.

-

-

Data Analysis: The frequency and amplitude of gastric contractions are analyzed to determine the effect of the compound on gastric motility. The potency is often compared to a standard prokinetic agent like cisapride.

Visualization of Pathways and Workflows

Diagrams are provided to visually represent the signaling pathway of the 5-HT₄ receptor and the experimental workflows.

Conclusion

The preclinical data available for CJ-033466 demonstrate its high potency and selectivity as a 5-HT₄ receptor partial agonist with significant prokinetic activity in vivo. Its favorable profile compared to older agents like cisapride, particularly concerning hERG channel interaction, suggests a potentially improved safety margin. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals interested in further exploring the therapeutic potential of CJ-033466. Further detailed investigation into its full pharmacokinetic and pharmacodynamic profile is warranted to fully elucidate its clinical promise.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of CJ033466

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJ033466 is a potent and selective partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4).[1] The 5-HT4 receptor is a Gs protein-coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract, bladder, heart, and central nervous system. Its activation initiates a signaling cascade that stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This downstream signaling pathway makes the 5-HT4 receptor a therapeutic target for various disorders, including gastrointestinal motility issues and cognitive impairments.

These application notes provide detailed protocols for two robust cell-based assays to quantify the agonistic activity of CJ033466 on the 5-HT4 receptor: a cAMP accumulation assay and a cAMP Response Element (CRE) reporter gene assay.

Signaling Pathway

Activation of the 5-HT4 receptor by an agonist like CJ033466 leads to the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP Response Element Binding Protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP Response Elements (CRE) in the promoter region of target genes, thereby modulating gene transcription.

Data Presentation

The following table summarizes the in vitro potency of CJ033466 in comparison to other known 5-HT4 receptor agonists. Data is presented as EC50 values, which represent the concentration of the agonist that gives half-maximal response.

| Compound | Receptor Target | Assay Type | Cell Line | EC50 (nM) | Reference |

| CJ033466 | 5-HT4 | Not Specified | Not Specified | 0.927 | [1] |

| Prucalopride | 5-HT4 | cAMP Assay | CHO | 1.1 | [2] |

| Naronapride | 5-HT4 | cAMP Assay | CHO | 18.8 | [2] |

| PF-04995274 | 5-HT4 | Not Specified | Not Specified | 0.26 - 0.65 | [3] |

| Tegaserod | 5-HT4 | Luciferase Assay | Yeast | 0.3 |

Experimental Protocols

Two primary methods are recommended for determining the activity of CJ033466: a direct measurement of cAMP accumulation and a downstream reporter gene assay.

Protocol 1: cAMP Accumulation Assay (HTRF)

This assay directly measures the increase in intracellular cAMP levels following 5-HT4 receptor stimulation. Homogeneous Time-Resolved Fluorescence (HTRF) is a sensitive and robust method for this purpose.

Experimental Workflow

Materials

-

Cell Line: A stable cell line expressing the human 5-HT4 receptor (e.g., CHO-K1 or HEK293). Alternatively, transiently transfected cells can be used.

-

Assay Buffer: HBSS or PBS with 0.1% BSA.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

cAMP Assay Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer).

-

CJ033466: Test compound.

-

Plates: 384-well white, low-volume microplates.

-

HTRF-compatible microplate reader.

Procedure

-

Cell Preparation: Culture the 5-HT4 receptor-expressing cells to 80-90% confluency. Harvest the cells using a non-enzymatic cell dissociation solution. Wash the cells with assay buffer and resuspend them at a density of 2,000-5,000 cells per well in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

-

Compound Addition: Prepare a serial dilution of CJ033466 in assay buffer. Add 5 µL of each CJ033466 dilution to the wells of the 384-well plate. Include a vehicle control.

-

Cell Stimulation: Dispense 5 µL of the cell suspension into each well. Seal the plate and incubate for 30 minutes at room temperature.

-

Detection: Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents (typically a cAMP-d2 conjugate and an anti-cAMP cryptate-labeled antibody). Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition and Analysis: Read the plate on an HTRF-compatible microplate reader. Calculate the ratio of the emission at 665 nm to that at 620 nm. Plot the HTRF ratio against the logarithm of the CJ033466 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activation of a luciferase reporter gene under the control of a cAMP Response Element (CRE) following 5-HT4 receptor activation.

Experimental Workflow

Materials

-

Cell Line: HEK293 or CHO-K1 cells.

-

Plasmids:

-

An expression vector containing the human 5-HT4 receptor cDNA.

-

A reporter plasmid containing the firefly luciferase gene downstream of a minimal promoter and multiple copies of the CRE (e.g., pCRE-Luc).

-

A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).

-

-

Transfection Reagent: A suitable lipid-based transfection reagent.

-

Cell Culture Medium: DMEM or MEM supplemented with 10% FBS.

-

CJ033466: Test compound.

-

Plates: 96-well white, clear-bottom microplates.

-

Luciferase Assay System: (e.g., Dual-Glo® Luciferase Assay System, Promega).

-

Luminometer.

Procedure

-

Cell Transfection: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection. Co-transfect the cells with the 5-HT4 receptor expression plasmid, the CRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol. Incubate for 24 hours.

-

Compound Treatment: After 24 hours, replace the medium with serum-free medium containing serial dilutions of CJ033466. Include a vehicle control. Incubate for an additional 4-6 hours.

-

Cell Lysis and Luciferase Assay: Wash the cells with PBS. Lyse the cells and measure both firefly and Renilla luciferase activities according to the manufacturer's protocol for the luciferase assay system.

-

Data Acquisition and Analysis: Measure luminescence using a luminometer. Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. Plot the normalized relative light units (RLU) against the logarithm of the CJ033466 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Troubleshooting and Optimization

-

Low Signal-to-Background Ratio:

-

Optimize cell number per well.

-

Increase incubation time with the compound (for reporter gene assays).

-

Ensure the use of a PDE inhibitor in the cAMP assay.

-

-

High Well-to-Well Variability:

-

Ensure uniform cell seeding.

-

Use a multichannel pipette for reagent addition.

-

Check for and minimize edge effects on the plate.

-

-

No Response to Agonist:

-

Confirm receptor expression by Western blot or qPCR.

-

Verify the activity of the agonist using a positive control compound.

-

Check the integrity of the assay reagents.

-

References

- 1. PharmaOnco™ HEK293T-Tg(Human 5-HT1A Receptor) Stable Cell Line, Single Clone - Creative Biolabs [creative-biolabs.com]

- 2. High-Quality Stable Cell Lines for Biomedical Research and Drug Discovery - abm | Applied Biological Materials Inc. [abmgood.com]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Application Notes and Protocols for CJ033466 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Gastrointestinal (GI) motility disorders, such as gastroparesis and constipation, represent a significant clinical challenge. The serotonin 5-HT4 receptor is a key regulator of GI function, and agonists of this receptor have been shown to enhance motility. CJ033466 has emerged as a promising therapeutic candidate due to its high potency and selectivity for the 5-HT4 receptor, suggesting a favorable safety profile by minimizing off-target effects. These application notes provide a framework for researchers to investigate the potential of CJ033466 in rodent models.

Mechanism of Action and Signaling Pathway

CJ033466 exerts its prokinetic effects by acting as a partial agonist at the 5-HT4 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gs alpha subunit. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in enhanced acetylcholine release from enteric neurons. Increased acetylcholine stimulates smooth muscle contraction and promotes coordinated peristaltic activity in the gastrointestinal tract.

Recommended Dosage for Rodent Models

Extensive literature searches did not yield specific dosage information for CJ033466 in rodent models. The primary in vivo research available was conducted in conscious dogs, where CJ033466 was shown to be approximately 30 times more potent than cisapride.

Due to the lack of available data, it is recommended that researchers conduct dose-ranging studies to determine the optimal dosage of CJ033466 for their specific rodent model and experimental endpoint. As a starting point, researchers may consider using doses of established 5-HT4 agonists, such as cisapride, as a reference and adjust accordingly based on the relative potency of CJ033466 observed in other species.

Table 1: Summary of CJ033466 Dosage in Rodent Models

| Species/Strain | Administration Route | Dosage Range | Frequency & Duration | Key Outcomes | Reference |

| N/A | N/A | Data not available in published literature | N/A | N/A | N/A |

| N/A | N/A | Data not available in published literature | N/A | N/A | N/A |

N/A: Not Available

Experimental Protocols

The following are detailed protocols for assessing the gastroprokinetic effects of a test compound like CJ033466 in rodent models.

Protocol 1: Gastric Emptying in Rats

Objective: To evaluate the effect of CJ033466 on the rate of gastric emptying in rats.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

CJ033466

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Phenol red (non-absorbable marker)

-

Test meal (e.g., 1.5% methylcellulose solution containing 50 mg/ml glucose and 0.5 mg/ml phenol red)

-

Oral gavage needles

-

Spectrophotometer

Procedure:

-

Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

-

Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.

-

Dosing:

-

Divide rats into groups (e.g., vehicle control, positive control [e.g., cisapride], and different dose levels of CJ033466).

-

Administer the vehicle, positive control, or CJ033466 orally via gavage.

-

-

Test Meal Administration: 30 minutes after drug administration, administer 1.5 ml of the test meal orally to each rat.

-

Euthanasia and Sample Collection: 20 minutes after the test meal administration, euthanize the rats by an approved method.

-

Stomach Removal: Immediately clamp the pyloric and cardiac ends of the stomach and carefully remove it.

-

Phenol Red Extraction:

-

Place the stomach in 100 ml of 0.1 N NaOH and homogenize.

-

Allow the homogenate to stand for 1 hour at room temperature.

-

Centrifuge a 10 ml aliquot of the homogenate.

-

To 5 ml of the supernatant, add 0.5 ml of 20% trichloroacetic acid to precipitate proteins.

-

Centrifuge and add 4 ml of 0.5 N NaOH to the supernatant.

-

-

Spectrophotometry: Measure the absorbance of the final solution at 560 nm.

-

Calculation of Gastric Emptying:

-

A standard curve for phenol red should be prepared.

-

Gastric emptying (%) = (1 - Amount of phenol red recovered from the stomach / Average amount of phenol red recovered from stomachs of rats at 0 min) x 100.

-

Protocol 2: Intestinal Transit in Mice

Objective: To assess the effect of CJ033466 on intestinal transit in mice.

Materials:

-

Male ICR mice (20-25 g)

-

CJ033466

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)

-

Oral gavage needles

Procedure:

-

Animal Acclimation and Fasting: Similar to the rat protocol, acclimate and fast the mice for 18-24 hours with free access to water.

-

Dosing: Administer the vehicle, positive control, or CJ033466 orally.

-

Charcoal Meal Administration: 30 minutes after drug administration, administer 0.2 ml of the charcoal meal orally.

-

Euthanasia and Intestine Removal: 20-30 minutes after charcoal administration, euthanize the mice and carefully dissect the entire small intestine from the pylorus to the cecum.

-

Measurement:

-

Lay the intestine flat on a clean surface without stretching.

-

Measure the total length of the small intestine.

-

Measure the distance traveled by the charcoal meal from the pylorus.

-

-

Calculation of Intestinal Transit:

-

Intestinal transit (%) = (Distance traveled by charcoal / Total length of the small intestine) x 100.

-

Conclusion

CJ033466 is a potent and selective 5-HT4 receptor partial agonist with demonstrated prokinetic activity. While specific dosage recommendations for rodent models are currently unavailable, the provided experimental protocols offer a robust framework for researchers to investigate its efficacy. It is imperative to conduct thorough dose-response studies to establish the optimal therapeutic window for CJ033466 in rats and mice. The high selectivity of this compound suggests it could be a valuable tool for elucidating the role of the 5-HT4 receptor in gastrointestinal motility and a promising candidate for the treatment of related disorders.

How to prepare CJ033466 stock solution for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJ033466 is a potent and selective partial agonist for the serotonin 5-HT4 receptor, demonstrating nanomolar agonistic activity.[1] Its high selectivity makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT4 receptor in various systems, including the gastrointestinal tract. These application notes provide a detailed protocol for the preparation of CJ033466 stock solutions for use in in vitro and in vivo experiments.

Chemical Properties and Storage

A summary of the key chemical properties of CJ033466 is provided in the table below.

| Property | Value |

| Molecular Weight | 377.91 g/mol |

| Molecular Formula | C₁₉H₂₈ClN₅O |

| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol |

| Storage of Solid | Store at +4°C |

| Storage of Stock Solution | Store in aliquots at -20°C or -80°C for long-term stability |

Protocol for Preparation of CJ033466 Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of CJ033466 in Dimethyl Sulfoxide (DMSO).

Materials:

-

CJ033466 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile pipette tips

Procedure:

-

Equilibrate CJ033466 to Room Temperature: Before opening, allow the vial of CJ033466 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound.

-

Weigh the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of CJ033466 powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 3.779 mg of CJ033466.

-

Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the CJ033466 powder. For a 10 mM stock solution, add 1 ml of DMSO for every 3.779 mg of the compound.

-

Ensure Complete Dissolution: Vortex the solution thoroughly until the CJ033466 is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

-

Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. The volume of the aliquots should be based on the typical experimental needs.

-

Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. When stored properly, DMSO stock solutions are generally stable for several months.

Experimental Workflow for In Vitro Studies

Application Notes

In Vitro Experiments

For cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid cytotoxic effects.[2] It is recommended to prepare a series of working solutions by diluting the high-concentration stock solution in the appropriate cell culture medium immediately before use. Based on its nanomolar potency, a typical starting concentration range for in vitro experiments would be from 0.1 nM to 1 µM. A vehicle control containing the same final concentration of DMSO should always be included in the experimental design.

In Vivo Experiments

For in vivo studies, the formulation of CJ033466 will depend on the route of administration and the animal model. Due to its solubility in ethanol, a solution can be prepared for oral gavage or other routes of administration. It is crucial to perform pilot studies to determine the optimal dose and vehicle for the specific experimental conditions. In studies with conscious dogs, CJ033466 has been shown to be about 30 times more potent than cisapride in stimulating gastric antral motility.[1]

5-HT4 Receptor Signaling Pathway

CJ033466 exerts its effects by binding to and activating the 5-HT4 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by the activation of the 5-HT4 receptor is depicted below.

Upon binding of an agonist like CJ033466, the 5-HT4 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.

References

- 1. 5-Amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-alpha]pyridine-8-carboxamide (CJ-033,466), a novel and selective 5-hydroxytryptamine4 receptor partial agonist: pharmacological profile in vitro and gastroprokinetic effect in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

Application Notes and Protocols for Measuring the Prokinetic Effects of CJ-033466 In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJ-033466 is a potent and highly selective 5-hydroxytryptamine4 (5-HT4) receptor partial agonist that has demonstrated significant prokinetic properties in preclinical studies.[1][2] Prokinetic agents are therapeutic compounds that enhance and coordinate gastrointestinal motility, making them valuable for treating disorders characterized by delayed gastric emptying or impaired intestinal transit, such as gastroparesis and chronic constipation.[3][4][5] CJ-033466 stimulates gastrointestinal motility with a potency reported to be 30 times that of cisapride, a known prokinetic agent, while exhibiting lower affinity for the hERG channel, suggesting a potentially favorable cardiovascular safety profile.[1]

The primary mechanism of action for CJ-033466 involves the activation of 5-HT4 receptors, which are predominantly located on enteric neurons.[6][7] This activation initiates a signaling cascade that enhances the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction and accelerates gastrointestinal transit.[6] These application notes provide detailed protocols for assessing the in vivo prokinetic effects of CJ-033466 in animal models, focusing on gastric emptying and intestinal transit assays.

Signaling Pathway of CJ-033466

Activation of the 5-HT4 receptor by CJ-033466, a Gs protein-coupled receptor, triggers a downstream signaling cascade that ultimately enhances gastrointestinal motility. The binding of CJ-033466 to the 5-HT4 receptor on an enteric neuron leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[6][8] Elevated cAMP activates Protein Kinase A (PKA), which in turn facilitates the release of acetylcholine (ACh) from cholinergic neurons.[6] Acetylcholine then acts on muscarinic receptors on smooth muscle cells, inducing contraction and promoting motility.

Experimental Protocols

The following protocols describe standard in vivo methods to quantify the prokinetic effects of CJ-033466.

Gastric Emptying Assay (Phenol Red Method)

This assay measures the rate at which a non-absorbable dye, phenol red, is emptied from the stomach, providing a direct assessment of gastric motility.[9][10]

Experimental Workflow:

Materials:

-

CJ-033466

-

Vehicle control (e.g., saline, distilled water with 0.5% methylcellulose)

-

Phenol Red solution (0.05% in 1.5% methylcellulose)

-

0.1 N NaOH

-

Animal models (e.g., mice or rats)

-

Gavage needles

-

Surgical instruments

-

Homogenizer

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Fast animals overnight (18-24 hours) with free access to water.

-

Administer CJ-033466 or vehicle control at the desired dose and route (e.g., oral gavage, intraperitoneal injection).

-

After a specified pretreatment time (e.g., 30 minutes), administer the Phenol Red test meal via oral gavage (e.g., 0.2 mL for mice).

-

After a defined period (e.g., 20 minutes), euthanize the animals.

-

Immediately perform a laparotomy, ligate the pyloric sphincter and cardia, and carefully excise the stomach.

-

Place the stomach in a tube containing a known volume of 0.1 N NaOH (e.g., 5 mL).

-

Homogenize the stomach and its contents.

-

Let the homogenate stand for 1 hour at room temperature.

-

Centrifuge the homogenate and collect the supernatant.

-

Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.

-

A control group of animals is euthanized immediately after receiving the test meal to determine the initial amount of phenol red administered.

Data Analysis: The percentage of gastric emptying is calculated using the following formula: % Gastric Emptying = (1 - (Absorbance of test sample / Average absorbance of 0-minute control)) * 100

Expected Data Presentation:

| Treatment Group | Dose (mg/kg) | N | Gastric Emptying (%) | p-value vs. Vehicle |

| Vehicle | - | 10 | 35.2 ± 4.5 | - |

| CJ-033466 | 0.1 | 10 | 48.9 ± 5.1 | <0.05 |

| CJ-033466 | 1.0 | 10 | 65.7 ± 6.2 | <0.01 |

| CJ-033466 | 10.0 | 10 | 82.1 ± 7.3 | <0.001 |

Data are presented as mean ± SEM and are hypothetical.

Intestinal Transit Assay (Carmine Red Marker)

This assay measures the transit of a non-absorbable colored marker, carmine red, through the small intestine, providing an index of intestinal motility.[1][2][11][12][13]

Experimental Workflow:

Materials:

-

CJ-033466

-

Vehicle control

-

Carmine Red solution (6% w/v in 0.5% methylcellulose)[12][13]

-

Animal models (e.g., mice)

-

Gavage needles

-

Surgical instruments

-

Ruler or calibrated surface

Procedure:

-

Fast animals for an appropriate period (e.g., 6-18 hours) with free access to water.[14][15]

-

Administer CJ-033466 or vehicle control.

-

After a specified pretreatment time, administer the Carmine Red solution via oral gavage (e.g., 100-150 µL for mice).[11][13]

-

After a defined period (e.g., 30 minutes), euthanize the animals.

-

Carefully expose the abdominal cavity and excise the entire small intestine from the pyloric sphincter to the cecum.

-

Lay the small intestine flat on a moist surface without stretching it.

-

Measure the total length of the small intestine.

-

Measure the distance from the pyloric sphincter to the leading edge of the carmine red marker.

Data Analysis: The percentage of intestinal transit is calculated as follows: % Intestinal Transit = (Distance traveled by marker / Total length of small intestine) * 100

Expected Data Presentation:

| Treatment Group | Dose (mg/kg) | N | Intestinal Transit (%) | p-value vs. Vehicle |

| Vehicle | - | 10 | 45.8 ± 3.9 | - |

| CJ-033466 | 0.1 | 10 | 58.2 ± 4.3 | <0.05 |

| CJ-033466 | 1.0 | 10 | 72.5 ± 5.0 | <0.01 |

| CJ-033466 | 10.0 | 10 | 88.9 ± 6.1 | <0.001 |

Data are presented as mean ± SEM and are hypothetical.

Whole Gut Transit Time (Carmine Red Marker)

This non-invasive method measures the total time it takes for a colored marker to travel through the entire gastrointestinal tract.[1][2][12]

Procedure:

-

Acclimate individually housed animals.

-

Administer CJ-033466 or vehicle control.

-

Administer the Carmine Red solution via oral gavage.

-

Record the time of gavage.

-

Monitor the animals for the appearance of the first red-colored fecal pellet.

-

Record the time of the first appearance of the red pellet.

Data Analysis: Whole Gut Transit Time = Time of first red pellet appearance - Time of gavage.

Expected Data Presentation:

| Treatment Group | Dose (mg/kg) | N | Whole Gut Transit Time (min) | p-value vs. Vehicle |

| Vehicle | - | 10 | 210.5 ± 15.2 | - |

| CJ-033466 | 0.1 | 10 | 175.3 ± 12.8 | <0.05 |

| CJ-033466 | 1.0 | 10 | 142.1 ± 10.5 | <0.01 |

| CJ-033466 | 10.0 | 10 | 115.8 ± 9.7 | <0.001 |

Data are presented as mean ± SEM and are hypothetical.

Gastric Emptying Scintigraphy

For studies requiring longitudinal and non-invasive measurements in the same animal, gastric emptying scintigraphy is the gold standard.[10][16][17][18][19] This technique involves incorporating a radiotracer into a test meal and imaging its clearance from the stomach over time.

Principle: A gamma-emitting radionuclide (e.g., 99mTc-sulfur colloid) is mixed with a standardized liquid or solid meal.[18] The animal consumes the meal, and a gamma camera is used to acquire images of the stomach at various time points. The amount of radioactivity remaining in the stomach over time is quantified to determine the gastric emptying rate.

Brief Protocol:

-

Fast the animal overnight.

-

Prepare a standardized test meal (e.g., egg whites for a solid meal) labeled with a radiotracer like 99mTc-sulfur colloid.[18]

-

Administer CJ-033466 or vehicle control.

-

Allow the animal to consume the radiolabeled meal.

-

Acquire images of the gastric region at multiple time points (e.g., 0, 30, 60, 90, and 120 minutes) using a dedicated small animal pinhole scintigraphy system.[10][16]

-

Draw regions of interest (ROIs) around the stomach on the images to quantify the radioactive counts at each time point.

Data Analysis: The percentage of gastric retention is calculated for each time point. The data can be fitted to a curve to determine the half-time of gastric emptying (T50).

Expected Data Presentation:

| Treatment Group | Dose (mg/kg) | N | Gastric Emptying T50 (min) | p-value vs. Vehicle |

| Vehicle | - | 8 | 95.4 ± 8.1 | - |

| CJ-033466 | 1.0 | 8 | 68.2 ± 6.5 | <0.05 |

| CJ-033466 | 10.0 | 8 | 45.9 ± 5.3 | <0.01 |

Data are presented as mean ± SEM and are hypothetical.

Conclusion